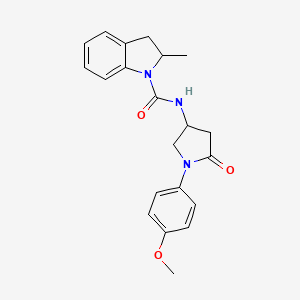
N-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)-2-methylindoline-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)-2-methylindoline-1-carboxamide is a complex organic compound of significant interest due to its potential applications in various scientific fields. Its structure, which incorporates a pyrrolidine ring fused with an indoline moiety, suggests intriguing chemical reactivity and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)-2-methylindoline-1-carboxamide typically involves multi-step organic reactions, often starting from commercially available precursors. The first step often involves the synthesis of 1-(4-methoxyphenyl)pyrrolidin-3-one, followed by its reaction with 2-methylindoline-1-carboxylic acid or its derivatives. The reactions usually require controlled temperatures, specific solvents, and catalysts to ensure the desired product's purity and yield.
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up using optimized conditions derived from lab-scale experiments. This might involve automated reaction systems, continuous flow reactors, and rigorous purification processes like recrystallization and chromatography to ensure high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)-2-methylindoline-1-carboxamide undergoes various types of chemical reactions:
Oxidation: : Can result in the formation of more complex oxygenated derivatives.
Reduction: : This compound can be reduced to simpler amines or alcohols under specific conditions.
Substitution: : Both electrophilic and nucleophilic substitution reactions can occur, particularly on the indoline and pyrrolidine rings.
Common Reagents and Conditions
Reagents commonly used with this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed depend on the type of reaction. Oxidation typically yields more oxygenated species, while reduction can produce amines or alcohols. Substitution reactions can introduce new functional groups into the molecule, potentially altering its biological activity.
Applications De Recherche Scientifique
N-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)-2-methylindoline-1-carboxamide has found use in:
Chemistry: : As a model compound in studying complex organic reactions and mechanisms.
Biology: : Potential as a probe in studying protein-ligand interactions due to its unique structure.
Medicine: : Possible therapeutic applications being explored in drug discovery programs.
Industry: : Utilized in developing advanced materials and chemical products due to its robust chemical properties.
Mécanisme D'action
The mechanism of action of N-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)-2-methylindoline-1-carboxamide involves interactions with specific molecular targets within biological systems. Its indoline and pyrrolidine structures allow it to bind to proteins and enzymes, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the biological context, but it is believed to interact with certain signaling pathways crucial for cellular function.
Comparaison Avec Des Composés Similaires
Unique Characteristics
What sets N-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)-2-methylindoline-1-carboxamide apart is its dual-ring structure, combining features of indoline and pyrrolidine rings, leading to unique reactivity and potential biological activity.
Similar Compounds
N-(1-(4-methoxyphenyl)pyrrolidin-3-yl)-indoline-1-carboxamide: : Lacks the methyl group on the indoline ring.
2-methylindoline-1-carboxamide derivatives: : Differ in the substituents on the pyrrolidine ring.
These compounds share structural similarities but differ in specific substituents, affecting their chemical reactivity and biological activities.
Propriétés
IUPAC Name |
N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2-methyl-2,3-dihydroindole-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3/c1-14-11-15-5-3-4-6-19(15)24(14)21(26)22-16-12-20(25)23(13-16)17-7-9-18(27-2)10-8-17/h3-10,14,16H,11-13H2,1-2H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFQJIAYVBZQPFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)NC3CC(=O)N(C3)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
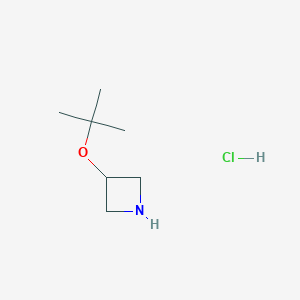
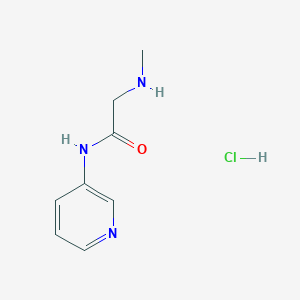
![N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2906723.png)
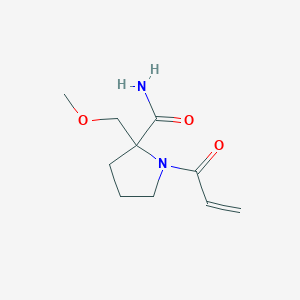
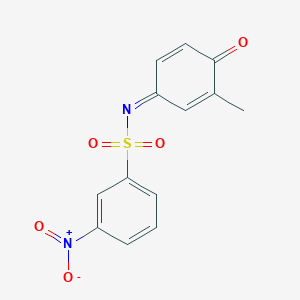
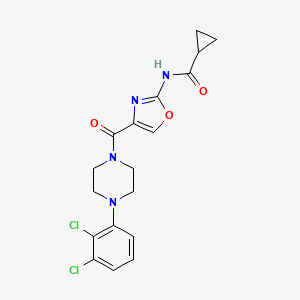
![N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-methyl-3-nitrobenzamide](/img/structure/B2906732.png)
![N-[1-(1-Phenylimidazol-2-yl)ethyl]prop-2-enamide](/img/structure/B2906734.png)
![4-(4-Chlorophenyl)-2-{[2-(diethylamino)ethyl]amino}-4-oxobutanoic acid](/img/structure/B2906735.png)
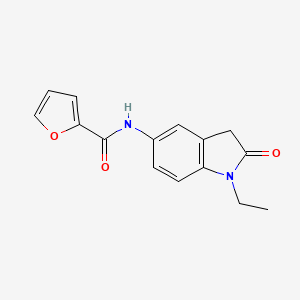
![3-[4-(4-fluorobenzoyl)-1-methyl-1H-pyrrol-2-yl]-2-[(methoxyimino)methyl]acrylonitrile](/img/structure/B2906741.png)
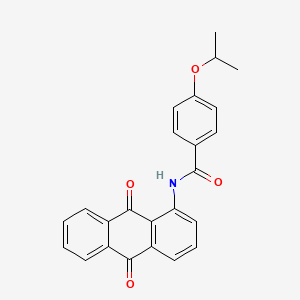
![N-(5-methyl-1,2-oxazol-3-yl)-2-({5-[4-(3-phenylpropanoyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide](/img/structure/B2906743.png)
![({[(E)-furan-2-ylmethylidene]amino}oxy)acetic acid](/img/structure/B2906744.png)
